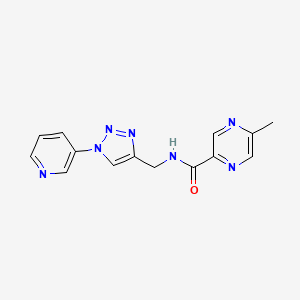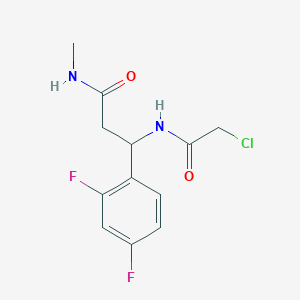
5-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring substituted with a carboxamide group, a triazole ring, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors.
Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the pyrazine-2-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interaction of small molecules with biological macromolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic compounds used in various industries.
Wirkmechanismus
The mechanism of action of 5-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to the target site. This binding can modulate the activity of the target, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-methyl-N-((1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide
- 5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide
- 5-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-5-yl)methyl)pyrazine-2-carboxamide
Uniqueness
The uniqueness of 5-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide lies in the specific positioning of the triazole and pyridine rings, which can significantly influence its binding affinity and specificity towards molecular targets. This makes it a valuable compound for drug design and other applications.
Eigenschaften
IUPAC Name |
5-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O/c1-10-5-17-13(8-16-10)14(22)18-6-11-9-21(20-19-11)12-3-2-4-15-7-12/h2-5,7-9H,6H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNUOZOCXDQXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2H-1,2,3-Benzotriazol-2-yl)-2-[(2E)-3-phenylprop-2-en-1-yl]cyclohexan-1-one](/img/structure/B2880412.png)
![3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2880414.png)
![N-[3-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2880415.png)

![N,N-dimethyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B2880419.png)
![(E)-2-(4-Bromophenyl)-N-[(2-methylfuran-3-YL)methyl]ethenesulfonamide](/img/structure/B2880421.png)
![1-(3-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880422.png)


![2-Cyclopropyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-imidazole-5-carboxylic acid](/img/structure/B2880426.png)




